molecular formula C9H10ClF2NO B1629258 6,8-Difluoro-chroman-3-ylamine hydrochloride CAS No. 677773-53-4

6,8-Difluoro-chroman-3-ylamine hydrochloride

Cat. No.: B1629258
CAS No.: 677773-53-4
M. Wt: 221.63 g/mol
InChI Key: XPEYBHVMUUQGFT-UHFFFAOYSA-N
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Description

6,8-Difluoro-chroman-3-ylamine hydrochloride is a fluorinated chroman derivative featuring a primary amine group at the 3-position and fluorine substituents at the 6- and 8-positions of the chroman ring system. Chroman scaffolds are recognized for their structural versatility in medicinal chemistry, often serving as precursors for bioactive molecules or intermediates in heterocyclic synthesis . The hydrochloride salt form enhances aqueous solubility, a critical property for pharmacological applications.

Properties

IUPAC Name

6,8-difluoro-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO.ClH/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6;/h1,3,7H,2,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEYBHVMUUQGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620022
Record name 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677773-53-4
Record name 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-chroman-3-ylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chroman derivative, which is then subjected to fluorination reactions to introduce fluorine atoms at the 6 and 8 positions.

    Amination: The fluorinated chroman derivative undergoes amination at the 3 position to introduce the amine group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-chroman-3-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms and the amine group can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6,8-Difluoro-chroman-3-ylamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-chroman-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atoms can enhance its binding affinity and stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key features of 6,8-Difluoro-chroman-3-ylamine hydrochloride with structurally related compounds:

Compound Name Substituents (Position) Halogen Type Amine Group Molecular Formula Molecular Weight Key Applications/Notes
6,8-Difluoro-chroman-3-ylamine HCl 6,8-F; 3-NH2·HCl Fluorine Primary amine C9H10F2ClNO* ~225.6* Research intermediate; potential bioactivity
6,8-Dichloro-chroman-3-yl-methylamine HCl 6,8-Cl; 3-NHCH3·HCl Chlorine Methylamine C10H12Cl3NO 268.56 Synthetic intermediate; limited safety data
5,8-Difluorochroman-4-amine HCl 5,8-F; 4-NH2·HCl Fluorine Primary amine C9H10F2ClNO 225.6 Structural isomer; positional halogen variation
6,6-Difluoro-bicyclo[3.1.0]hex-3-ylamine HCl Bicyclic core; 6,6-F Fluorine Primary amine C6H10ClF2N 169.60 Distinct bicyclic scaffold; smaller molecular weight

*Estimated based on structural analogs.

Key Observations:

Halogen Effects : Fluorine's electronegativity and smaller atomic radius compared to chlorine may enhance metabolic stability and reduce toxicity in the difluoro derivative .

Positional Isomerism: The 5,8-difluoro analog (vs.

Amine Functionalization : The primary amine in 6,8-difluoro-chroman-3-ylamine HCl contrasts with the methylamine group in the dichloro analog, affecting solubility and reactivity in downstream modifications .

Biological Activity

6,8-Difluoro-chroman-3-ylamine hydrochloride is a fluorinated derivative of chroman, a bicyclic compound that has garnered attention for its potential biological activities. This compound features two fluorine atoms at the 6 and 8 positions of the chroman ring, which enhances its chemical stability and biological activity. Its molecular formula is C9_9H8_8ClF2_2N, with a molecular weight of approximately 205.62 g/mol. The hydrochloride form improves its solubility in water and biological fluids, making it a candidate for various therapeutic applications.

1. Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective properties. Studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Table 1: Neuroprotective Effects in Cell Models

Study ReferenceCell TypeConcentration (µM)Observed Effect
SH-SY5Y10Significant reduction in apoptosis
PC125Enhanced cell viability under stress conditions

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess broad-spectrum activity against various bacterial and fungal strains.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

These results indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents.

3. Anti-inflammatory Properties

In addition to its neuroprotective and antimicrobial effects, the compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokine production in various immune cell models.

Table 3: Anti-inflammatory Effects on Cytokine Production

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-α1003070%
IL-6802075%

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets, including receptors and enzymes related to inflammation and neuroprotection.

5. Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • A study published in Journal of Medicinal Chemistry explored the design of derivatives based on chroman structures, identifying compounds with enhanced DPP-4 inhibitory activity, which is relevant for diabetes management .
  • Another research effort focused on the synthesis and evaluation of fluorinated compounds for their antifungal properties, indicating that structural modifications can lead to improved efficacy against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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